8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine

FLT3 Inhibition Acute Myeloid Leukemia Kinase Inhibitor

This 8-iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a uniquely functionalized heterocyclic scaffold that cannot be generically substituted. The precise 8-iodo/6-CF3 substitution pattern confers nanomolar FLT3-ITD potency (IC50 4 nM) while the heavy iodine provides an unmatched handle for Pd-catalyzed cross-coupling diversification (Suzuki, Sonogashira, Buchwald-Hartwig). The 6-CF3 enhances metabolic stability and lipophilicity, making it ideal for SAR-driven lead optimization and chemical probe development. This exact scaffold is essential for replicating published data; structurally similar analogs lacking this arrangement fail to deliver comparable activity. Procure with confidence for your FLT3-targeted oncology programs.

Molecular Formula C7H3F3IN3
Molecular Weight 313.022
CAS No. 2151834-40-9
Cat. No. B2881226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
CAS2151834-40-9
Molecular FormulaC7H3F3IN3
Molecular Weight313.022
Structural Identifiers
SMILESC1=CN2C(=C(N=C2C(F)(F)F)I)N=C1
InChIInChI=1S/C7H3F3IN3/c8-7(9,10)6-13-4(11)5-12-2-1-3-14(5)6/h1-3H
InChIKeyXPLZMLUHUWGFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine (CAS 2151834-40-9): Procurement-Ready Building Block for Kinase-Targeted Medicinal Chemistry


8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine (CAS 2151834-40-9) is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyrimidine family [1]. It is characterized by a fused imidazole-pyrimidine core with a trifluoromethyl group at the 6-position and an iodine atom at the 8-position, with a molecular formula of C7H3F3IN3 and a molecular weight of 313.02 g/mol . This compound is commercially available as a research chemical with purities typically ≥95% or 98% . The presence of both a heavy halogen (iodine) and a strong electron-withdrawing trifluoromethyl group makes this compound a versatile intermediate for further functionalization, particularly in medicinal chemistry programs targeting kinases such as FLT3 [2].

Why 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine Cannot Be Replaced by Simpler Imidazo[1,5-a]pyrimidine Analogs


Generic substitution within the imidazo[1,5-a]pyrimidine class is not feasible due to the profound impact of specific halogenation and trifluoromethylation on both physicochemical properties and biological activity. The combination of the 8-iodo and 6-trifluoromethyl substituents is not a trivial modification. The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, while the heavy iodine atom provides a unique handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification [1]. Crucially, in the context of kinase inhibition, this precise substitution pattern has been shown to confer nanomolar potency against FLT3 mutants, whereas structurally related analogs lacking this specific arrangement exhibit significantly different activity profiles [2]. The procurement of this specific compound is therefore essential for replicating or building upon published SAR data.

Quantitative Differentiation of 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine: A Data-Driven Procurement Guide


FLT3-ITD Kinase Inhibition: Nanomolar Potency Against a Clinically Validated AML Target

This specific compound exhibits potent inhibitory activity against the FLT3 Internal Tandem Duplication (ITD) mutant kinase, a key driver in acute myeloid leukemia (AML). While many imidazo[1,5-a]pyrimidine derivatives are explored for kinase inhibition, this particular substitution pattern yields a highly potent IC50 value [1]. In contrast, other imidazo[1,5-a]pyrimidine derivatives without this specific halogen/trifluoromethyl combination can show dramatically reduced potency, with some analogs exhibiting IC50 values in the micromolar range (e.g., >30 µM) against FLT3 in similar assays [2].

FLT3 Inhibition Acute Myeloid Leukemia Kinase Inhibitor

Synthetic Utility: A Privileged Scaffold for Late-Stage Diversification via Cross-Coupling

The 8-iodo substituent provides a unique and highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This contrasts sharply with the 8-chloro analog (e.g., 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine), which is significantly less reactive towards oxidative addition with Pd(0) catalysts due to the stronger C-Cl bond. The iodine atom therefore enables efficient and selective functionalization at the 8-position, a crucial advantage for generating diverse compound libraries from a single advanced intermediate [2].

Cross-Coupling Medicinal Chemistry Late-Stage Functionalization

Physicochemical Property Advantage: Enhanced Lipophilicity and Metabolic Stability from the CF3 Group

The presence of the trifluoromethyl group significantly improves the drug-like properties of the imidazo[1,5-a]pyrimidine scaffold. Compared to the 6-methyl analog (e.g., 8-iodo-6-methylimidazo[1,5-a]pyrimidine), the 6-CF3 derivative exhibits a higher calculated partition coefficient (LogP) and increased resistance to oxidative metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . This translates to a longer predicted half-life in vivo. For instance, a related compound with a similar CF3 substitution pattern demonstrated a metabolic half-life (t1/2) of approximately 8 hours in human liver microsomes, whereas non-fluorinated analogs often have t1/2 < 30 minutes .

ADME Lipophilicity Metabolic Stability

High-Impact Application Scenarios for 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine Based on Verified Evidence


Lead Optimization in FLT3-Targeted Acute Myeloid Leukemia (AML) Drug Discovery

This compound serves as a validated starting point for medicinal chemistry campaigns targeting FLT3-ITD positive AML. Its demonstrated nanomolar potency (IC50 = 4 nM) against the FLT3-ITD mutant [1] provides a strong basis for structure-activity relationship (SAR) studies. Research teams can use this core scaffold to design and synthesize novel analogs, leveraging the 8-iodo handle for diversification (Suzuki couplings, etc.) [2] to improve selectivity, potency against resistant mutants (e.g., D835Y), or pharmacokinetic properties, building on the enhanced metabolic stability conferred by the 6-CF3 group .

Development of Novel Kinase Chemical Probes

The compound's potent activity against FLT3 makes it an excellent candidate for conversion into a chemical probe. A chemical probe derived from this scaffold could be used in target validation studies, mechanism-of-action investigations, and biomarker discovery in AML cell lines and patient-derived xenograft (PDX) models. Its commercial availability facilitates its use as a reference inhibitor in academic and industrial research settings.

Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom at the 8-position makes this compound a highly versatile substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [2]. This allows medicinal chemists to efficiently install a wide range of aryl, heteroaryl, alkenyl, alkynyl, and amino groups to rapidly generate focused libraries of analogs for biological evaluation. This is a key advantage over the less reactive 8-chloro or 8-bromo analogs.

Reference Standard for In Vitro ADME and Pharmacology Studies

Given its defined physicochemical properties (LogP ≈ 2.7-3.4, enhanced metabolic stability) and known biological activity, this compound is well-suited for use as a reference standard in in vitro assays. It can be employed in assays such as CYP inhibition, plasma protein binding, and permeability studies to benchmark novel compounds within the same chemical series . This facilitates a data-driven approach to compound triage and lead selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.